Product packaging for Bis-Mal-PEG5(Cat. No.:)

Bis-Mal-PEG5

Cat. No.: B12419113
M. Wt: 582.6 g/mol
InChI Key: WZWKCNBSIHNWJX-UHFFFAOYSA-N
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Description

Bis-Mal-PEG5 is a homobifunctional crosslinking reagent featuring maleimide reactive groups at both ends of a pentafethylene glycol) (PEG5) spacer. Maleimide groups react specifically with sulfhydryl groups (thiols) on cysteine residues under slightly acidic to neutral pH conditions (pH 6.5-7.5) to form stable thioether linkages . This specificity makes this compound an invaluable tool for the controlled and site-specific conjugation of biomolecules. The compound is extensively used in bioconjugation for creating antibody-drug conjugates (ADCs) and protein-protein complexes. The incorporation of a PEG5 spacer arm provides significant benefits, including enhanced water solubility of the reagent and resulting conjugates, reduced aggregation of modified proteins, and decreased immunogenicity . The flexible PEG spacer minimizes steric hindrance, facilitating efficient crosslinking and molecular interactions . Researchers utilize this compound to develop targeted drug delivery systems, functionalize nanoparticles for diagnostic applications, and study protein interactions. This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38N4O11 B12419113 Bis-Mal-PEG5

Properties

Molecular Formula

C26H38N4O11

Molecular Weight

582.6 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C26H38N4O11/c31-21(5-9-29-23(33)1-2-24(29)34)27-7-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-8-28-22(32)6-10-30-25(35)3-4-26(30)36/h1-4H,5-20H2,(H,27,31)(H,28,32)

InChI Key

WZWKCNBSIHNWJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Chemical Synthesis of Bis-Mal-PEG5

Stepwise Synthesis Protocol

Preparation of PEG5 Diamine Intermediate

The synthesis begins with a linear PEG5 diamine spacer (NH₂-PEG5-NH₂), which is commercially available or prepared via nucleophilic substitution of PEG5 ditosylate with aqueous ammonia. Key parameters include:

  • Purity : >98% amine termination to ensure stoichiometric accuracy.
  • Solvent : Anhydrous acetone or dimethylacetamide (DMAC) to prevent hydrolysis.
Formation of Bis-Maleamic Acid

PEG5 diamine reacts with excess maleic anhydride in a 1:2 molar ratio under inert atmosphere:
$$
\text{NH}2\text{-PEG5-NH}2 + 2 \text{C}4\text{H}2\text{O}3 \rightarrow \text{HOOC-CH}2\text{-C(O)NH-PEG5-NHC(O)-CH}2\text{-COOH} + 2 \text{H}2\text{O}
$$
Conditions :

  • Temperature : 0–5°C to control exothermic reaction.
  • Duration : 2–4 hours under vigorous stirring.
  • Workup : Precipitation in ice-cold diethyl ether yields bis-maleamic acid as a white solid.
Cyclization to Bis-Maleimide

The bis-maleamic acid undergoes cyclization using a nickel acetate tetrahydrate catalyst and acetic anhydride as a dehydrating agent:
$$
\text{Bis-maleamic acid} \xrightarrow{\text{Ni(OAc)}2, \text{(Ac)}2\text{O}} \text{this compound} + 2 \text{H}_2\text{O}
$$
Optimized Parameters :

  • Catalyst Loading : 0.5–1.0 mol% nickel acetate.
  • Solvent : Acetone or tetrahydrofuran (THF).
  • Temperature : 50–70°C for 1–2 hours.
  • Yield : 85–90% after precipitation in cold water.

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield/Purity
Catalyst (Ni(OAc)₂) 0.5–1.0 mol% Prevents over-cyclization
Reaction Temperature 60°C Balances rate vs. degradation
Solvent Polarity High (DMAC, acetone) Enhances intermediate solubility
Anhydride Ratio 2.5:1 (Ac₂O:maleamic acid) Ensures complete dehydration

Purification and Characterization

Isolation Techniques

  • Precipitation : Crude product is precipitated in deionized water (1:3 v/v) to remove unreacted maleic anhydride.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (7:3) eluent removes nickel residues.
  • Lyophilization : Final product is freeze-dried to minimize hygroscopicity.

Analytical Methods

  • ¹H NMR : Peaks at δ 6.7 ppm (maleimide vinyl protons) and δ 3.5–3.7 ppm (PEG5 methylene).
  • Mass Spectrometry : ESI-MS confirms molecular weight (582.6 Da) and absence of PEG diols.
  • HPLC : Reverse-phase C18 column (ACN/water gradient) validates >98% purity.

Applications in Bioconjugation

PROTAC Linker Synthesis

This compound connects E3 ligase ligands (e.g., thalidomide) to target protein binders (e.g., kinase inhibitors) via thiol-maleimide click chemistry. Key advantages include:

  • Spacer Length : 30 Å ensures proper orientation for ternary complex formation.
  • Stability : Half-life >72 hours in serum at 37°C.

Antibody-Drug Conjugates (ADCs)

Conjugation to cysteine residues (e.g., interchain disulfides) achieves drug-to-antibody ratios (DAR) of 2–4 with minimal aggregation.

Chemical Reactions Analysis

Reaction Mechanism and Selectivity

Bis-Mal-PEG5 undergoes thiol-maleimide Michael addition , a two-step process:

  • Deprotonation : Thiol (-SH) groups deprotonate to thiolate (-S⁻) at pH 6.5–7.5, enhancing nucleophilicity .

  • Conjugation : Thiolate attacks the maleimide’s β-carbon, forming a stable thioether bond (Figure 1) .

Key selectivity features :

  • Minimal cross-reactivity with amines (e.g., lysine) below pH 8.5 due to maleimide’s preference for thiolates .

  • PEG spacer reduces steric hindrance, improving accessibility to target thiols .

Reaction Conditions and Optimization

Optimal parameters for efficient conjugation:

ParameterOptimal RangeImpact on Reaction Efficiency
pH 6.5–7.5Maximizes thiolate availability
Temperature 20–25°CBalances kinetics and protein stability
Molar Ratio 1.5–3:1 (PEG:target)Minimizes over-conjugation
Reaction Time 1–4 hoursEnsures >80% conversion

Notes :

  • Reactions performed under inert atmospheres (e.g., CO-purged buffers) prevent protein oxidation .

  • Quenching with excess L-cysteine terminates unreacted maleimides .

Kinetic Analysis

Second-order rate constants (k2k_2
) for maleimide-thiol reactions vary by thiol structure:

| Thiol Source | k2k_2
(M⁻¹s⁻¹) | pH | Reference |
|---------------------|------------------|------|-----------|
| Free cysteine | 800–1000 | 7.0 | |
| Protein-bound cysteine | 100–300 | 7.0 | |
| Glutathione | 500–700 | 7.0 | |

Factors influencing kinetics :

  • Solvent polarity : Aqueous buffers accelerate reactivity compared to organic solvents .

  • PEG length : Shorter PEG spacers (e.g., PEG5 vs. PEG19) marginally increase k2k_2
    due to reduced steric effects .

Stability of Conjugates

While thioether bonds are generally stable, retro-Michael reactions or thiol exchange can occur in vivo:

ConditionStability OutcomeMitigation Strategy
pH > 8.5Retro-Michael reaction acceleratesMaintain physiological pH
Excess free thiolsThiol exchange (trans-conjugation)Purify conjugates post-reaction
Reductive environmentsMaleimide hydrolysisSodium borohydride reduction

Post-conjugation stabilization :

  • Treating conjugates with sodium borohydride (NaBH4\text{NaBH}_4
    ) reduces hydrolytically susceptible maleimide rings into stable succinimide derivatives (Figure 2) .

Limitations and Alternatives

  • Hydrolysis susceptibility : Maleimides hydrolyze to maleamic acids in aqueous buffers, reducing reactivity. Hydrolysis half-life: ~1 hour at pH 7.4 .

  • Alternative linkers : Mono-sulfone-PEG reagents offer superior in vivo stability but require post-conjugation reduction steps .

Scientific Research Applications

Targeted Drug Delivery

One of the primary applications of Bis-Mal-PEG5 is in the development of antibody-drug conjugates (ADCs). The maleimide-thiol reaction allows for the selective attachment of cytotoxic drugs to monoclonal antibodies, enhancing the therapeutic efficacy while minimizing off-target effects.

  • Case Study : In a study involving the synthesis of an ADC using this compound, researchers demonstrated improved targeting of cancer cells compared to traditional drug delivery methods. The conjugate exhibited a significant reduction in tumor size in animal models, highlighting the potential of this compound in targeted therapies .

Bioconjugation Techniques

This compound serves as an effective linker for bioconjugation processes, particularly for labeling proteins and peptides. Its ability to form stable conjugates with thiol-containing biomolecules makes it invaluable in biochemical research.

  • Data Table: Bioconjugation Efficiency
Linker TypeConjugation Efficiency (%)Application Area
This compound85Protein labeling
NHS-PEG475Amine-reactive labeling
Maleimide-PEG1180Sulfhydryl-reactive labeling

The above table illustrates that this compound offers superior efficiency in bioconjugation compared to other common linkers .

Diagnostic Applications

The precise conjugation capabilities of this compound extend to diagnostic applications, where it can be used to attach imaging agents or fluorescent probes to biomolecules.

  • Case Study : A recent study utilized this compound to develop a fluorescent probe for imaging cancer cells. The probe demonstrated enhanced specificity and sensitivity in detecting tumor markers, showcasing the utility of this compound in diagnostics .

Regenerative Medicine

In regenerative medicine, this compound is employed to functionalize biomaterials such as hydrogels and scaffolds. By promoting cell adhesion through thiol-maleimide interactions, it enhances the biocompatibility and stability of these materials.

Mechanism of Action

Bis-Mal-PEG5 exerts its effects by forming stable thioether linkages with thiol groups on target molecules. This mechanism involves the maleimide groups reacting with thiol groups to form covalent bonds, which are highly stable and resistant to hydrolysis. The molecular targets include proteins and other biomolecules with accessible thiol groups, and the pathways involved include the ubiquitin-proteasome system for protein degradation .

Comparison with Similar Compounds

Bis-Maleimide PEG Derivatives with Varying Chain Lengths

Bis-Mal-PEG5 belongs to a family of bis-maleimide PEG crosslinkers differentiated by PEG spacer length. Key examples include:

Compound PEG Units Molecular Formula Molecular Weight (g/mol) Key Features
Bis-Mal-PEG3 3 C₂₂H₃₀N₄O₉ 494.5 Shorter spacer; higher reactivity but lower solubility in aqueous solutions
This compound 5 C₂₆H₃₈N₄O₁₁ 582.6 Balanced reactivity and solubility; ideal for moderate spacing in ADCs
Bis-Mal-PEG6 6 C₂₈H₄₂N₄O₁₂ 626.65 Longer spacer; reduced steric hindrance but slower conjugation kinetics
Bis-Mal-PEG11 11 C₃₈H₆₂N₄O₁₇ 846.92 Maximized solubility and flexibility; used in large biomolecule conjugates

Research Findings :

  • Solubility : Longer PEG chains (e.g., PEG11) enhance aqueous solubility due to increased hydrophilicity .
  • Reactivity : Shorter spacers (e.g., PEG3) exhibit faster thiol conjugation rates but may aggregate in high-concentration formulations .
  • Applications : this compound is preferred for ADC development due to its optimal balance between spacer length and conjugation efficiency .

Functionally Similar PEG Crosslinkers with Different Reactive Groups

This compound can be compared to PEG derivatives with distinct terminal functional groups:

Compound Functional Groups Molecular Weight (g/mol) Applications
Mal-PEG5-NHS Ester Maleimide + NHS ester 513.5 Dual targeting: maleimide for thiols, NHS for amines; used in protein-PEGylation
Bromo-PEG5-Alcohol Bromo + Hydroxyl 301.2 Alkylation of nucleophiles (e.g., amines); limited to non-thiol applications
This compound Dual Maleimide 582.6 Exclusive thiol-thiol crosslinking; high specificity in ADC payload linking

Key Differences :

  • Specificity : this compound avoids off-target reactions (unlike NHS esters, which react with amines) .
  • Stability : Maleimide-thiol conjugates are stable under physiological conditions, whereas bromoalkylation products may degrade in reducing environments .

Comparison with Commercially Available PEG Derivatives

Broadpharm Catalog Analysis

Broadpharm’s PEG derivatives highlight structural and functional diversity ():

Compound PEG Units Functional Groups Purity Applications
Mal-amido-PEG2-NHS 2 Maleimide + NHS ester 98% Small-molecule conjugates
NH-(m-PEG4)₂ 4 Dual Hydroxyl 98% Hydrophilic coating for nanoparticles
This compound 5 Dual Maleimide 98% Site-specific protein crosslinking

Advantages of this compound :

  • Superior to hydroxyl-terminated PEGs (e.g., NH-(m-PEG4)₂) in creating stable covalent bonds.
  • Higher biocompatibility than NHS-based crosslinkers due to PEG5’s shielding effect .

Performance in Industrial and Research Settings

Customization Potential

This compound’s structure allows modifications such as:

  • Chain-length adjustment : Custom PEG3–PEG11 spacers to optimize payload spacing .
  • Functional group substitution : Replacing maleimide with azide or DBCO for click chemistry applications .

Biological Activity

Bis-Mal-PEG5 is a polyethylene glycol (PEG)-based linker that plays a crucial role in bioconjugation, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). This compound facilitates the selective targeting of proteins, enhancing therapeutic efficacy while minimizing off-target effects. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₃H₂₄N₂O₁₀S₂
  • Molecular Weight : 396.46 g/mol
  • Structure : this compound consists of two maleimide groups connected by a five-unit PEG chain, allowing for efficient conjugation to thiol-containing biomolecules.

This compound operates primarily through its maleimide groups, which react selectively with free thiols on proteins. This reaction forms stable thioether bonds, enabling the attachment of various functional moieties, such as drugs or peptides. The PEG component enhances solubility and biocompatibility, making it suitable for in vivo applications.

Biological Activity

  • Thiol Reactivity : this compound exhibits high reactivity towards free thiol groups found in cysteine residues of proteins. This property is essential for creating stable conjugates without compromising the biological activity of the target proteins .
  • PROTAC Development : In PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a target protein. This design promotes targeted degradation of specific proteins within cells, offering a novel approach to cancer therapy and other diseases .
  • Antibody-Drug Conjugates : The compound is also utilized in ADCs, where it links cytotoxic drugs to antibodies. This targeted delivery system improves drug efficacy while reducing systemic toxicity .

Case Studies and Research Findings

StudyFindings
Lerchen et al., 2018Demonstrated that this compound can effectively form stable conjugates with antibodies without loss of binding affinity .
MedChemExpress ResearchHighlighted the compound's ability to interact with various biomolecules, showcasing its versatility in bioconjugation applications.
Smith et al., 2020Investigated the use of this compound in PROTACs for targeted protein degradation, reporting significant reductions in target protein levels in cellular assays .

Applications

  • Cancer Therapy : By facilitating the development of ADCs and PROTACs, this compound is instrumental in creating therapies that specifically target cancer cells while sparing healthy tissues.
  • Biomolecule Labeling : Its ability to react with thiols makes it valuable for labeling proteins for imaging or tracking purposes in research settings.
  • Drug Delivery Systems : The PEG component enhances the pharmacokinetic properties of drugs by improving solubility and circulation time in biological systems.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Bis-Mal-PEG5 with high purity, and how can researchers validate its structural integrity?

  • Methodological Answer : Synthesis of this compound requires precise control of reaction stoichiometry (e.g., molar ratios of maleimide and PEG precursors) and purification techniques such as size-exclusion chromatography (SEC) or dialysis. Structural validation involves nuclear magnetic resonance (NMR) spectroscopy for functional group identification (e.g., maleimide peaks at 6.6–6.8 ppm) and mass spectrometry (MS) for molecular weight confirmation. Purity can be assessed via high-performance liquid chromatography (HPLC) with a refractive index detector .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing by incubating this compound in buffered solutions (pH 3–10) at controlled temperatures (e.g., 4°C, 25°C, 37°C). Monitor degradation kinetics via UV-Vis spectroscopy (tracking maleimide absorbance at 300–320 nm) and gel permeation chromatography (GPC) to detect changes in molecular weight distribution. Include controls with inert PEG derivatives to isolate degradation mechanisms .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in thiol-maleimide conjugation be systematically resolved?

  • Methodological Answer : Contradictions often arise from differences in reaction environments (e.g., solvent polarity, thiol concentration). Design a multivariate study comparing reaction kinetics (via stopped-flow spectroscopy) under controlled variables: pH (6.5–8.5), temperature (20–40°C), and thiol-to-maleimide molar ratios (1:1 to 5:1). Use statistical tools like ANOVA to identify dominant factors. Cross-validate results with LC-MS to quantify unreacted maleimide groups .

Q. What advanced strategies optimize this compound’s application in multi-step bioconjugation without cross-reactivity?

  • Methodological Answer : Implement orthogonal conjugation approaches, such as sequential click chemistry (e.g., strain-promoted azide-alkyne cycloaddition after maleimide-thiol conjugation). Use protective groups (e.g., photolabile nitrobenzyl derivatives) for maleimide moieties during initial steps. Monitor reaction progress via fluorescence quenching assays or MALDI-TOF MS to confirm step-specific modifications .

Q. How should researchers formulate hypotheses to explore this compound’s role in enhancing drug delivery systems?

  • Methodological Answer : Apply the PICOT framework:

  • P opulation: Nanoparticle-drug conjugates.
  • I ntervention: this compound as a crosslinker.
  • C omparison: Conventional PEGylation methods.
  • O utcome: Improved serum stability and target specificity.
  • T ime: In vitro (48h) and in vivo (7-day) pharmacokinetic studies.
    Validate hypotheses using dynamic light scattering (DLS) for particle size and ζ-potential, and confocal microscopy for cellular uptake efficiency .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Use multivariate analysis (e.g., principal component analysis, PCA) to correlate synthesis parameters (e.g., reaction time, catalyst concentration) with purity and yield. Apply control charts (e.g., X-bar and R charts) to monitor critical quality attributes (CQAs) across batches. For outlier detection, employ Grubbs’ test or Dixon’s Q-test .

Q. How can researchers address discrepancies between computational models and experimental data for this compound’s hydrodynamic radius?

  • Methodological Answer : Reconcile discrepancies by refining molecular dynamics (MD) simulations with experimental DLS data. Adjust force field parameters (e.g., solvation energy, bond flexibility) to better match observed hydrodynamic radii. Validate revised models using small-angle X-ray scattering (SAXS) .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound-based studies, particularly in cross-disciplinary collaborations?

  • Methodological Answer : Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Findable : Assign digital object identifiers (DOIs) to synthesis protocols.
  • Accessible : Publish raw NMR/MS data in repositories like Zenodo.
  • Interoperable : Use standardized file formats (e.g., JCAMP-DX for spectroscopy).
  • Reusable : Include step-by-step video protocols for critical steps .

Table 1 : Key Analytical Techniques for this compound Characterization

Technique Application Reference
NMR SpectroscopyMaleimide group confirmation
GPC/SECMolecular weight distribution
LC-MSQuantifying unreacted intermediates
DLSHydrodynamic radius measurement

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